

Application Notes and Protocols: Environmental Fate and Transport of Reactive Yellow 185

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Reactive yellow 185	
Cat. No.:	B1168554	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The environmental fate and transport of industrial chemicals are critical areas of study for assessing ecological risk and ensuring environmental protection. "Fate" refers to the ultimate destination of a contaminant after its release, including any physical, biological, or chemical transformations it undergoes. "Transport" describes the movement of the contaminant within or between environmental media like water, soil, and air[1][2].

Reactive Yellow 185 (RY 185) is a synthetic azo dye used in the textile industry to achieve vibrant, long-lasting colors on cellulosic fibers through the formation of covalent bonds[3]. Due to incomplete fixation during the dyeing process, a significant portion of the dye can be released into wastewater. As an azo dye, its complex aromatic structure makes it generally resistant to degradation under natural conditions, posing potential environmental concerns. Understanding the pathways through which RY 185 is transformed and moves through the ecosystem is essential for developing effective remediation strategies.

This document provides an overview of the known physicochemical properties of **Reactive Yellow 185** and outlines the primary environmental processes governing its fate and transport.

Due to a scarcity of specific studies on RY 185, this document also incorporates data and protocols from studies on other, structurally similar reactive yellow azo dyes (e.g., Reactive Yellow 145, Reactive Yellow 18) to serve as proxies and illustrate the key experimental methodologies in this field.

Physicochemical Properties of Reactive Yellow 185

A compound's physical and chemical properties are fundamental to predicting its environmental behavior. Key properties for **Reactive Yellow 185** are summarized below.

Property	Value	Reference
CI Name	C.I. Reactive Yellow 185	[4]
CAS Number	111211-44-0	[4]
Molecular Formula	C27H24ClK3N8O15S4	[4]
Molecular Weight	981.53 g/mol	[4]
Chemical Class	Azo Dye	[4]
Appearance	Green-light yellow powder	[4]

Environmental Fate Pathways

The primary pathways for the transformation of reactive azo dyes in the environment are biodegradation, photodegradation, and adsorption.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. For azo dyes, this process is often initiated under anaerobic conditions where bacteria utilize azoreductase enzymes to cleave the characteristic azo bond (-N=N-), leading to decolorization. The resulting aromatic amines may then be further degraded under aerobic conditions. Studies on various reactive dyes have shown that certain bacteria and fungi, particularly those producing lignolytic enzymes like laccase and lignin peroxidase, are capable of degrading these complex molecules[5].

Photodegradation

Photodegradation involves the breakdown of a chemical by light energy, particularly UV radiation from sunlight. While reactive dyes are designed for some level of photostability, they can undergo slow degradation in aqueous solutions over extended periods[6]. This process can be significantly accelerated by Advanced Oxidation Processes (AOPs), which generate highly

reactive hydroxyl radicals (•OH). Common AOPs include the use of UV light in combination with hydrogen peroxide (H₂O₂) or a photocatalyst like titanium dioxide (TiO₂)[7][8].

Adsorption and Mobility

Adsorption is the process by which a chemical (adsorbate) adheres to the surface of a solid particle (adsorbent), such as soil, sediment, or activated carbon. This process is a major factor controlling the transport and bioavailability of dyes in the environment. High adsorption to soil or sediment reduces the dye's mobility in water, effectively sequestering it. The efficiency of adsorption depends on the properties of the dye, the nature of the adsorbent, solution pH, and temperature[9][10].

Quantitative Data on Degradation and Adsorption

The following tables summarize quantitative data from studies on various reactive yellow dyes, which can serve as valuable reference points for designing experiments for **Reactive Yellow 185**.

Table 1: Biodegradation of Reactive Yellow Dyes by Microorganisms

Dye	Microorganism	Conditions	Result	Reference
Reactive Yellow Dye	Nocardiopsis sp. VITVAMB 1	pH 8, 35°C, 3% Salt, 50 mg/L dye	Maximum decolorization	[5]
Reactive Yellow Dye	Actinomycete Isolate B	50 mg/100mL, Static, 3 days	100% degradation	[5]
Reactive Yellow 145	Enterobacter asburiae & Enterobacter cloacae consortium	500 mg/L, 35°C, pH 7.0, 12 hours	98.78% decolorization	[11]

Table 2: Degradation of Reactive Yellow Dyes by Advanced Oxidation Processes (AOPs)

Dye	AOP Method	Conditions	Result	Reference
Reactive Yellow 18	Gamma radiation / H ₂ O ₂	20 kGy dose, 0.6 mL H ₂ O ₂ , pH 3	99% degradation	[7]
Reactive Yellow 145	Photo-Fenton (Fe^{2+}/H_2O_2)	50°C, 2000 Lx light	98.78% color removal	[12]
Reactive Yellow 145	TiO2/UV	pH 3, 20°C	Complete decolorization	
Reactive Yellow 160A	TiO2/UV/H2O2	30 mg/L dye, 0.8 mL H ₂ O ₂ , pH 3	90.40% degradation	[8]

Table 3: Adsorption of Reactive Yellow Dyes on Various Adsorbents

Dye	Adsorbent	Adsorption Capacity (q_max)	Conditions	Reference
Reactive Yellow 145	Activated Red Mud-Polypyrrole	442.5 mg/g	Langmuir model	[10]
Reactive Yellow 145	Teff Straw Activated Carbon	98.53% removal	pH 2	[9]
Reactive Yellow Dye	Activated Carbon (Date Seeds)	~100 mg/g	Langmuir model	[13]

Diagrams and Visualizations Environmental Pathways of Reactive Yellow 185

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. epa.gov [epa.gov]
- 2. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 3. nbinno.com [nbinno.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Adsorption of Reactive Yellow 145 Dye from Aqueous Solution by Using Activated Red Mud Polypyrrole Composite [scljs1975.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Environmental Fate and Transport of Reactive Yellow 185]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168554#environmental-fate-and-transport-of-reactive-yellow-185]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com